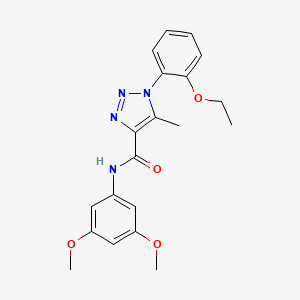

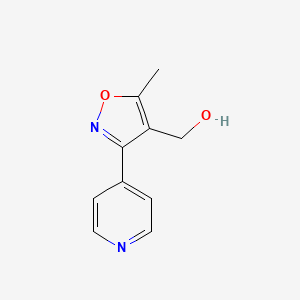

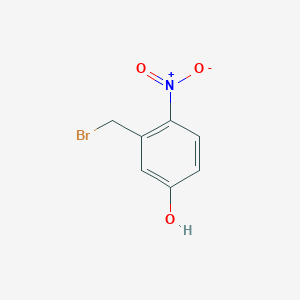

![molecular formula C19H22ClN3OS B2888880 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride CAS No. 1216552-02-1](/img/structure/B2888880.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are found in a wide range of applications in the field of pharmaceuticals and materials science .

Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a five-membered ring containing nitrogen and sulfur atoms fused to a benzene ring . The exact molecular structure of your compound would depend on the positions of the substituents on the benzothiazole ring.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions, including metalation, nucleophilic additions, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Benzothiazoles are generally stable compounds .Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazole derivatives are pivotal in the realm of medicinal chemistry, showcasing a wide array of pharmacological activities. These compounds, characterized by a benzothiazole scaffold, are integral to various natural products and pharmaceutical agents. Their structural diversity has been exploited in the search for new therapeutic agents, where numerous benzothiazole-based compounds have found clinical applications in treating a variety of diseases. The review by Keri, Patil, Patil, and Budagumpi (2015) systematically presents the advancements in benzothiazole-based compounds, highlighting their role across the spectrum of medicinal chemistry, including their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities among others. This underscores the benzothiazole nucleus's significance in drug discovery and its structural simplicity, which paves the way for generating chemical libraries aimed at new chemical entity development targeting market progression (Keri, Patil, Patil, & Budagumpi, 2015).

Benzothiazoles as Anticancer Agents

Focusing on the anticancer potential, the therapeutic utility of 2-arylbenzothiazoles has been particularly noteworthy. These derivatives have emerged as a promising pharmacophore in antitumor agent development. The extensive research and inventions carried out towards crafting benzothiazole-based chemotherapeutic agents have been detailed by Kamal, Hussaini, and Malik (2015). Their review provides a comprehensive overview of patents filed related to the anticancer, antimicrobial, and anti-inflammatory activities of benzothiazole derivatives, indicating the ongoing interest and potential of these compounds in cancer therapy. This highlights the increasing importance of the benzothiazole nucleus within the drug discovery domain, especially concerning the development of anticancer therapies (Kamal, Hussaini, & Malik, 2015).

Benzothiazoles in Emerging Drug Development

The exploration of benzothiazole derivatives extends into identifying new therapeutic agents for various diseases. Law and Yeong (2022) reviewed patents related to benzothiazole compounds, showcasing a vast range of pharmacological activities from metabolic diseases to cancer, inflammation, and neurodegeneration. This review elucidates the role of benzothiazole as a versatile scaffold in drug development, with several derivatives showing promise in advancing to the market given their selectivity and efficacy in vivo. The ongoing research into benzothiazole-based drug development signifies the compound's vast potential in pharmacological applications, underscoring the need for further studies to fully characterize their therapeutic benefits and safety profiles (Law & Yeong, 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS.ClH/c1-21(2)12-13-22(18(23)14-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)24-19;/h3-11H,12-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONRBTLENRPTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

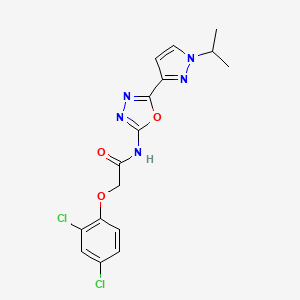

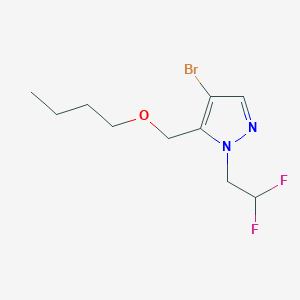

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)

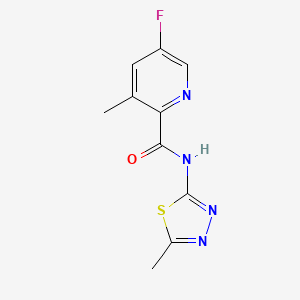

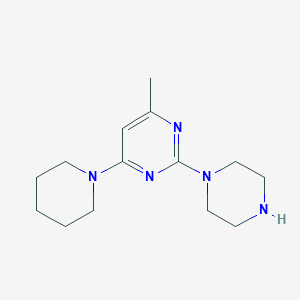

![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)

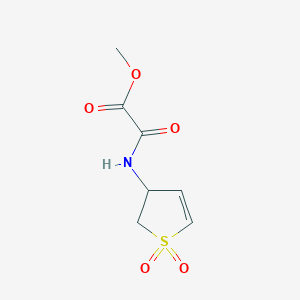

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)

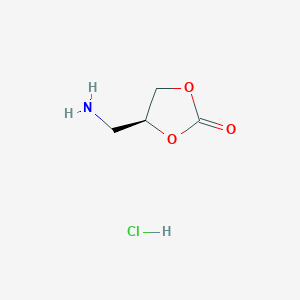

![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)